molecular formula C10H9ClF3IO B14075170 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

Cat. No.: B14075170
M. Wt: 364.53 g/mol
InChI Key: KZKXCQHSJGIAAS-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a chloropropyl group, an iodine atom, and a trifluoromethoxy group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent substitution reactions to introduce the desired functional groups.

  • Synthetic Routes and Reaction Conditions

      Step 1: The benzene ring is first functionalized with a trifluoromethoxy group through a nucleophilic aromatic substitution reaction.

      Step 2:

      Step 3: The chloropropyl group is then introduced through a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.

  • Industrial Production Methods

    • Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

  • Oxidation

    • The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
  • Reduction

    • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
  • Substitution

    • The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions, forming various derivatives.
  • Common Reagents and Conditions

    • Oxidizing agents: Potassium permanganate, chromium trioxide.
    • Reducing agents: Lithium aluminum hydride, sodium borohydride.
    • Nucleophiles: Amines, thiols, alkoxides.
  • Major Products

    • Oxidation products: Carboxylic acids, ketones.
    • Reduction products: Alcohols, alkanes.
    • Substitution products: Amines, thiols, alkoxides derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene has several applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Biology

    • Investigated for its potential biological activity, including antimicrobial and anticancer properties.
    • Used in the development of molecular probes for biological imaging and diagnostics.
  • Medicine

    • Explored for its potential use in drug discovery and development, particularly as a lead compound for the synthesis of new pharmaceuticals.
  • Industry

    • Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
  • Pathways Involved

    • The exact pathways depend on the specific application and target. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-(3-Chloropropyl)-4-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
    • 1-(3-Chloropropyl)-2-iodo-4-(trifluoromethyl)benzene
    • 1-(3-Chloropropyl)-2-iodo-4-(methoxy)benzene
  • Uniqueness

    • The presence of the trifluoromethoxy group imparts unique electronic and steric properties, influencing the compound’s reactivity and interactions.
    • The combination of iodine and chloropropyl groups provides versatility in further functionalization and derivatization.

Properties

Molecular Formula

C10H9ClF3IO

Molecular Weight

364.53 g/mol

IUPAC Name

1-(3-chloropropyl)-2-iodo-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3IO/c11-5-1-2-7-3-4-8(6-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2

InChI Key

KZKXCQHSJGIAAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)I)CCCCl

Origin of Product

United States

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